Hofman's Violet

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Hofman’s Violet can be synthesized through various methods. One common method involves the reaction of urea and dibenzoate under alkaline conditions, followed by heating and crystallization . Another method includes the use of iodinated alcohol after staining, which can be substituted with various acids, both organic and inorganic .

Industrial Production Methods: In industrial settings, Hofman’s Violet is produced by reacting urea and dibenzoate under controlled alkaline conditions. The mixture is then heated and crystallized to obtain the final product . This method ensures a consistent and high-quality dye suitable for various applications.

化学反応の分析

Types of Reactions: Hofman’s Violet undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Hofman’s Violet can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve halogens like chlorine or bromine in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various derivatives of triethylrosaniline, which can be further utilized in different applications.

科学的研究の応用

Hofman’s Violet has a wide range of scientific research applications:

Chemistry: Used as a dye in various chemical reactions to track the progress and identify compounds.

Biology: Specifically stains animal chromosomes, making it a valuable tool in cytogenetics.

Medicine: Utilized in histological staining to differentiate between different types of tissues.

Industry: Employed in the textile industry for dyeing fabrics and in the production of inks.

作用機序

The mechanism of action of Hofman’s Violet involves its ability to bind with chromosomal DNA. The dye binds to the DNA, allowing for the visualization of chromosomes under a microscope. This binding is facilitated by the interaction between the dye and the phosphate backbone of the DNA .

類似化合物との比較

Methyl Violet: Another triarylmethane dye, but with different substituents on the aromatic rings.

Crystal Violet: Similar in structure but used more commonly in microbiology for Gram staining.

Malachite Green: A different class of dye but used for similar staining purposes in biology.

Uniqueness: Hofman’s Violet is unique due to its specific staining properties for animal chromosomes, which makes it particularly valuable in cytogenetic studies . Unlike other dyes, it does not stain RNA, allowing for clear differentiation of chromosomal DNA .

生物活性

Hofmann's Violet, a synthetic dye, is primarily known for its applications in histology and microbiology as a staining agent. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic roles.

Hofmann's Violet is derived from the reaction of aniline with various reagents, resulting in a complex structure that allows it to interact with biological tissues. Its primary mechanism involves binding to cellular components, which can lead to alterations in cell function and viability.

- Chemical Structure : The dye is characterized by a complex aromatic structure that facilitates its interaction with proteins and nucleic acids.

- Binding Mechanism : Hofmann's Violet binds to cellular components through electrostatic interactions and hydrophobic forces, which can disrupt normal cellular processes.

Pharmacokinetics

Understanding the pharmacokinetics of Hofmann's Violet is crucial for evaluating its biological activity. The absorption, distribution, metabolism, and excretion (ADME) profiles are essential for determining its efficacy and safety in biological systems.

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed through mucosal surfaces. |

| Distribution | Widely distributed in tissues; high affinity for the liver and kidneys. |

| Metabolism | Primarily metabolized in the liver; metabolites may retain biological activity. |

| Excretion | Excreted via urine; renal clearance is significant. |

Antimicrobial Properties

Recent studies have indicated that Hofmann's Violet exhibits antimicrobial activity against various pathogens. For instance:

- A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these bacteria .

- In vitro assays revealed that Hofmann's Violet can inhibit bacterial growth by disrupting cell membrane integrity.

Case Study: Histological Applications

In histology, Hofmann's Violet is employed as a staining agent to visualize cellular structures:

- Study Findings : In a comparative analysis, tissues stained with Hofmann's Violet showed enhanced contrast compared to traditional stains, improving diagnostic accuracy in identifying pathological changes .

- Applications : It has been used effectively in cancer research to highlight tumor margins during surgical procedures.

Toxicity and Safety Profile

While Hofmann's Violet has shown promising biological activities, its safety profile must be considered:

- Toxicity Studies : Animal studies have indicated low acute toxicity; however, prolonged exposure may lead to cytotoxic effects on certain cell lines .

- Regulatory Status : Currently classified as safe for use in controlled laboratory settings but requires caution in clinical applications due to potential side effects.

特性

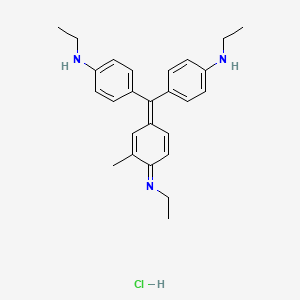

IUPAC Name |

N-ethyl-4-[[4-(ethylamino)phenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3.ClH/c1-5-27-23-13-8-20(9-14-23)26(21-10-15-24(16-11-21)28-6-2)22-12-17-25(29-7-3)19(4)18-22;/h8-18,27-28H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSQDMWWOZFKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(C=C3)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8004-86-2 | |

| Record name | Hofman's Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。